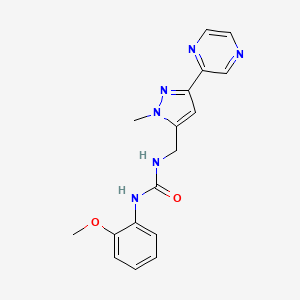

1-(2-methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

CAS No.: 2034288-92-9

Cat. No.: VC5173790

Molecular Formula: C17H18N6O2

Molecular Weight: 338.371

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034288-92-9 |

|---|---|

| Molecular Formula | C17H18N6O2 |

| Molecular Weight | 338.371 |

| IUPAC Name | 1-(2-methoxyphenyl)-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea |

| Standard InChI | InChI=1S/C17H18N6O2/c1-23-12(9-14(22-23)15-11-18-7-8-19-15)10-20-17(24)21-13-5-3-4-6-16(13)25-2/h3-9,11H,10H2,1-2H3,(H2,20,21,24) |

| Standard InChI Key | JMHUSLCXKQQLNA-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NC3=CC=CC=C3OC |

Introduction

Chemical Formula and Features

-

Molecular Formula:

-

Core Structure: Urea derivative

-

Substituents:

-

A 2-methoxyphenyl group attached to one nitrogen atom.

-

A pyrazole ring substituted with a pyrazinyl group and a methyl group attached to the urea nitrogen.

-

-

Key Characteristics

-

The presence of aromatic systems (pyrazole, pyrazine, and methoxyphenyl) provides electronic conjugation.

-

Functional groups such as urea and methoxy contribute to hydrogen bonding potential, influencing solubility and reactivity.

General Synthetic Pathway

The synthesis of this compound typically involves:

-

Step 1: Pyrazole Formation

-

A pyrazole core is synthesized through condensation reactions involving hydrazines and β-diketones or their equivalents.

-

Functionalization with a pyrazinyl group occurs via electrophilic substitution or coupling reactions.

-

-

Step 2: Urea Derivative Formation

-

The urea moiety is introduced by reacting the substituted pyrazole derivative with an isocyanate or carbamoyl chloride in the presence of a base.

-

-

Step 3: Methoxyphenyl Substitution

-

A methoxyphenyl group is attached to the urea nitrogen via nucleophilic substitution or direct coupling with an aryl halide.

-

Purification

-

Crystallization or column chromatography is used to purify the final product.

-

Characterization techniques include:

-

NMR Spectroscopy ( and )

-

Mass spectrometry (LC-MS/MS)

-

Elemental analysis

-

FTIR spectroscopy

-

Potential Applications

-

Pharmaceutical Research

-

Urea derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

The pyrazole-pyrazine framework has shown promise in targeting enzymes or receptors in drug discovery.

-

-

Antioxidant Properties

-

Similar compounds have demonstrated antioxidant activity by scavenging free radicals, suggesting potential use in oxidative stress-related conditions.

-

-

Cytotoxic Activity

Biological Assays

-

Cytotoxicity assays (e.g., MTT assay) are used to evaluate its effects on cancerous vs. noncancerous cell lines.

-

Antioxidant assays assess its ability to mitigate oxidative damage.

Comparative Data Table

| Property/Aspect | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Urea, methoxyphenyl, pyrazole, pyrazine |

| Synthesis | Multi-step reaction involving condensation, coupling, and substitution |

| Applications | Pharmaceutical research (anticancer, antioxidant), biochemical studies |

| Characterization Techniques | NMR (, ), FTIR, LC-MS/MS |

| Biological Activity | Potential cytotoxicity against cancer cells; antioxidant properties |

Challenges in Development

-

Solubility issues may arise due to aromatic groups; formulation strategies like salt formation could be explored.

-

Further studies are needed to confirm its pharmacokinetics and safety profile.

This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structural features and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume